molecular formula C24H27N3O4 B2379479 N1-(2,5-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide CAS No. 942012-87-5

N1-(2,5-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide

Cat. No. B2379479
CAS RN: 942012-87-5
M. Wt: 421.497
InChI Key: JOBMVZHNTCAUQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2,5-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H27N3O4 and its molecular weight is 421.497. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Synthesis Applications

  • Palladium Template Promoted Asymmetric Synthesis : Organopalladium complexes containing ortho-metalated naphthalene derivatives have been used to promote asymmetric hydrophosphination reactions, resulting in chiral 1,2-diphosphine ligands. These ligands have potential applications in asymmetric synthesis and catalysis, demonstrating the utility of naphthalene derivatives in promoting regio- and stereoselectivity under mild conditions (Huang et al., 2010).

Optical and Fluorescence Applications

  • Fluorescent Probes for β-Amyloid : A novel fluorescent probe for β-amyloids, synthesized from a naphthalene derivative, showed high binding affinities toward Aβ(1–40) aggregates. This research contributes to the development of tools for the molecular diagnosis of Alzheimer’s disease, showcasing the application of naphthalene derivatives in neurodegenerative disease research (Fa et al., 2015).
  • Highly Selective Fluorescence Imaging : A 2-(N,N-Dimethylamino)naphthalene-based probe demonstrated significant enhancement in fluorescence upon the addition of Zn(2+), enabling high-resolution fluorescence imaging of zinc ions in HeLa cells and Arabidopsis. This illustrates the application of naphthalene derivatives in selective fluorescence imaging and metal ion detection (Lee et al., 2015).

Synthesis and Structural Analysis

  • Synthesis and Spectroscopic Properties : Studies on stilbazolium dyes with enlarged π-conjugated systems, including naphthalene derivatives, provide insights into the relationship between molecular structure and optical properties. Such research contributes to the development of materials with specific spectroscopic characteristics for various applications (Bakalska et al., 2017).

Environmental and Biochemical Applications

  • Oxidation by Naphthalene Dioxygenase : The enzymatic oxidation of toluene and ethylbenzene by purified naphthalene dioxygenase illustrates the potential use of naphthalene derivatives in environmental bioremediation, highlighting their role in the biochemical transformation of pollutants (Lee & Gibson, 1996).

properties

IUPAC Name

N'-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-27(2)21(19-11-7-9-16-8-5-6-10-18(16)19)15-25-23(28)24(29)26-20-14-17(30-3)12-13-22(20)31-4/h5-14,21H,15H2,1-4H3,(H,25,28)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBMVZHNTCAUQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=C(C=CC(=C1)OC)OC)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,5-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide

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